(2E)-3-(2-iodophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one
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Overview
Description
(2E)-3-(2-iodophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one is an organic compound that features an iodophenyl group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-iodophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one typically involves the following steps:
Formation of the iodophenyl intermediate: This step involves the iodination of a phenyl ring using iodine and a suitable oxidizing agent.
Formation of the piperazine intermediate: This step involves the alkylation of piperazine with a methylating agent.
Coupling of intermediates: The final step involves the coupling of the iodophenyl and piperazine intermediates under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-iodophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2E)-3-(2-iodophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(2-iodophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The iodophenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(2-bromophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one
- (2E)-3-(2-chlorophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one
- (2E)-3-(2-fluorophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one
Uniqueness
(2E)-3-(2-iodophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and biological activity compared to its brominated, chlorinated, and fluorinated analogs. The iodine atom’s larger size and higher polarizability can lead to stronger interactions with biological targets, enhancing the compound’s potential efficacy in therapeutic applications.
Properties
IUPAC Name |
(E)-3-(2-iodophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IN2O/c1-16-8-10-17(11-9-16)14(18)7-6-12-4-2-3-5-13(12)15/h2-7H,8-11H2,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCVHRPNSSGKQQ-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C=CC2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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